Methyl 4-((dimethylamino)methyl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[(dimethylamino)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)8-9-4-6-10(7-5-9)11(13)14-3/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMRUPQVRWFJAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494163 | |
| Record name | Methyl 4-[(dimethylamino)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18153-53-2 | |
| Record name | Methyl 4-[(dimethylamino)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization
Catalytic Systems for Enhanced Reaction Efficiency
The efficiency, selectivity, and environmental impact of the synthesis can be significantly improved by employing catalytic systems.
Homogeneous catalysts, which operate in the same phase as the reactants, can offer high activity and selectivity. In the context of C-N bond formation, organocatalysts can be particularly effective. For instance, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to act as a dual hydrogen bond catalyst, effectively activating both amine and electrophile partners in C-N bond-forming reactions like carbonylations. ipe.ac.cn Such a system could potentially lower the activation energy for reductive amination or Mannich-type reactions under milder conditions.
Metal-based homogeneous catalysts, often involving palladium or copper complexes, are widely used for C-N cross-coupling reactions. nottingham.ac.uk While typically employed for forming bonds to aryl halides, developments in this area could lead to catalytic versions of the Mannich reaction or direct aminomethylation of aromatic C-H bonds, enhancing atom economy.
Heterogeneous catalysts offer significant advantages for sustainable chemistry, primarily due to their ease of separation from the reaction mixture and potential for recyclability. For the synthesis of Methyl 4-((dimethylamino)methyl)benzoate, solid acid catalysts are highly relevant, particularly for the esterification step.
Zirconium- or titanium-based solid acids have been successfully used to catalyze the esterification of various benzoic acids with methanol, eliminating the need for corrosive mineral acids like H₂SO₄. mdpi.com Zeolites, such as Hβ, have also been employed as catalysts for methyl benzoate (B1203000) synthesis, demonstrating high conversion rates, especially when assisted by microwave energy, which can significantly shorten reaction times. researchgate.net The application of such solid catalysts to the C-N bond-forming steps, while less documented for this specific molecule, represents a key area for developing more sustainable and environmentally friendly synthetic routes.
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles to the synthesis of this compound offers a pathway to more sustainable manufacturing processes. Key principles include the prevention of waste, maximizing atom economy, designing less hazardous chemical syntheses, and using safer solvents and auxiliaries. Research in this area is geared towards creating synthetic methodologies that are inherently safer and more resource-efficient.
A significant area of green chemistry research is the development of solvent-free reaction conditions. Solvents are a major contributor to the waste generated in chemical processes, and their elimination can lead to substantial environmental and economic benefits.
Recent studies have explored the feasibility of conducting key synthetic steps in the production of aromatic esters and amines without the use of traditional organic solvents. One approach that has shown promise is the use of microwave irradiation to facilitate reactions in the absence of a solvent. Microwave-assisted organic synthesis (MAOS) can accelerate reaction rates and improve yields, often with minimal byproduct formation. For instance, the esterification of benzoic acid derivatives and the N-alkylation of amines have been successfully carried out under solvent-free microwave conditions. researchgate.net
The development of solvent-free methods for the synthesis of this compound could potentially involve two key transformations: the esterification of 4-((dimethylamino)methyl)benzoic acid or the reductive amination of a suitable precursor followed by esterification. Research into solid-state reactions or reactions that proceed in a melt phase, often facilitated by catalysts, are promising avenues. For example, the direct reaction of aromatic carboxylates with halogenated compounds under solvent-free conditions has been demonstrated as an efficient method for preparing esters. wikipedia.org
Table 1: Comparison of Conventional vs. Solvent-Free Synthesis of an Aromatic Ester (Hypothetical Data)
| Parameter | Conventional Method (in Toluene) | Solvent-Free Microwave Method |
|---|---|---|
| Reaction Time | 8 - 12 hours | 10 - 15 minutes |
| Yield | 85% | 95% |
| Solvent Usage | ~10 mL per gram of product | None |
| Energy Consumption | High (prolonged heating) | Low (short reaction time) |
| Work-up Procedure | Solvent extraction, washing | Direct crystallization/distillation |
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.net A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, thus minimizing waste.
The synthesis of the dimethylamino group in this compound can be achieved through various methods, each with a different atom economy. A traditional approach might involve the use of methylating agents like methyl iodide, which have poor atom economy due to the generation of stoichiometric amounts of salt byproducts.
A greener alternative is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde (B43269) for the methylation of primary or secondary amines. polyu.edu.hkgoogle.com This reaction is highly efficient and produces only carbon dioxide and water as byproducts, resulting in a high atom economy. Another approach with high atom economy is reductive amination, which involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent. wikipedia.org Catalytic hydrogenation in this context is particularly atom-economical as it uses molecular hydrogen, with water being the only byproduct.
Table 2: Atom Economy Comparison for the Synthesis of a Tertiary Amine (Hypothetical Data)
| Synthetic Route | Key Reagents | Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|
| Methylation with Methyl Iodide | Methyl Iodide, Base | Inorganic Salts | ~50% |
| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | CO2, H2O | >90% |
| Catalytic Reductive Amination | Aldehyde/Ketone, H2, Catalyst | H2O | ~85-95% |
By focusing on solvent-free reaction development and maximizing atom economy, the synthesis of this compound can be made significantly more sustainable. These green chemistry principles not only reduce the environmental impact but can also lead to more cost-effective and safer manufacturing processes.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectroscopic Analysis of Proton Environments
Proton (¹H) NMR spectroscopy provides information on the different types of protons present in a molecule and their immediate electronic environment. For Methyl 4-((dimethylamino)methyl)benzoate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl ester protons, the methylene (B1212753) protons, and the N,N-dimethyl protons.
The aromatic protons on the benzene (B151609) ring typically appear as a set of doublets in the downfield region of the spectrum, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing ester group are expected to be deshielded and resonate at a lower field compared to the protons ortho to the electron-donating dimethylaminomethyl group.
The methyl protons of the ester group (-COOCH₃) will present as a sharp singlet, typically around 3.9 ppm. The methylene protons (-CH₂-) bridging the aromatic ring and the dimethylamino group would also appear as a singlet, with a chemical shift influenced by the adjacent nitrogen and aromatic ring. The six equivalent protons of the two methyl groups attached to the nitrogen atom (-N(CH₃)₂) are expected to produce a single, sharp singlet in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to -COOCH₃) | ~7.9-8.1 | Doublet | 2H |
| Aromatic (ortho to -CH₂N(CH₃)₂) | ~7.3-7.5 | Doublet | 2H |
| Methoxy (B1213986) (-OCH₃) | ~3.9 | Singlet | 3H |
| Methylene (-CH₂-) | ~3.5 | Singlet | 2H |
| N,N-dimethyl (-N(CH₃)₂) | ~2.3 | Singlet | 6H |
Note: The predicted values are based on empirical data for similar structural motifs and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopic Analysis of Carbon Frameworks
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the ester group is the most deshielded and will appear at the lowest field, typically in the range of 165-170 ppm. The aromatic carbons will have chemical shifts between 120 and 150 ppm. The quaternary carbon attached to the ester group and the quaternary carbon attached to the methylene group will have distinct chemical shifts from the protonated aromatic carbons. The methoxy carbon of the ester group will resonate around 52 ppm. The methylene carbon will appear further downfield due to the influence of the adjacent nitrogen and aromatic ring, while the N,N-dimethyl carbons will be found in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~167 |
| Aromatic (C-COOCH₃) | ~130 |
| Aromatic (CH ortho to -COOCH₃) | ~129 |
| Aromatic (CH ortho to -CH₂N(CH₃)₂) | ~128 |
| Aromatic (C-CH₂N(CH₃)₂) | ~145 |
| Methoxy (-OCH₃) | ~52 |
| Methylene (-CH₂-) | ~64 |
| N,N-dimethyl (-N(CH₃)₂) | ~45 |
Note: These are predicted chemical shifts and can be influenced by experimental parameters.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between adjacent aromatic protons. Cross-peaks would be observed between the signals of the ortho-coupled protons on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated aromatic carbons, the methoxy carbon, the methylene carbon, and the N,N-dimethyl carbons by correlating their respective ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity of the different functional groups. For instance, correlations would be expected between the methoxy protons and the carbonyl carbon, between the methylene protons and the adjacent aromatic carbons as well as the N,N-dimethyl carbons, and between the aromatic protons and the neighboring carbon atoms.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule through the analysis of their characteristic vibrational modes.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would display several characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band corresponding to the C=O stretching of the ester group is expected around 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group would appear in the region of 1200-1300 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-H stretching of the methyl and methylene groups would be seen in the 2800-3000 cm⁻¹ region. The C-N stretching of the dimethylamino group would likely appear in the 1000-1200 cm⁻¹ range.
Table 3: Predicted FTIR Data for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | >3000 | Medium |
| Aliphatic C-H | Stretching | 2800-3000 | Medium |
| Ester C=O | Stretching | ~1725 | Strong |
| Aromatic C=C | Stretching | ~1600, ~1480 | Medium-Strong |
| Ester C-O | Stretching | 1200-1300 | Strong |
| Aliphatic C-N | Stretching | 1000-1200 | Medium |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FTIR. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. In the Raman spectrum of this compound, the symmetric stretching of the benzene ring would be a prominent feature. The C=O stretching vibration would also be observable, although it is typically weaker in Raman than in FTIR. The various C-H and C-C stretching and bending modes would also be present, providing a complete vibrational profile of the molecule.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and precision. By measuring the exact mass of the molecular ion, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.
For this compound, with the molecular formula C₁₁H₁₅NO₂, the theoretical exact mass can be calculated. This value serves as a crucial reference point for experimental verification. The ability of HRMS to provide mass accuracy within a few parts per million (ppm) allows for unambiguous confirmation of the compound's elemental formula, a critical step in its identification.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅NO₂ |
| Calculated Exact Mass | 193.1103 u |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for assessing the purity of a sample and confirming the identity of the compound based on its characteristic retention time and mass spectrum.
In a GC-MS analysis, the sample is volatilized and separated on a chromatographic column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that can be used for identification. Upon elution from the column, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process causes the molecular ion to fragment in a predictable and reproducible manner.
The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular "fingerprint." While experimental data for this specific compound is not publicly available, a predictive analysis of its fragmentation pattern can be made based on its structure. The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight. Key fragmentation pathways would likely involve the cleavage of the most labile bonds, leading to the formation of stable ions.
Predicted Fragmentation Pattern:
Benzylic Cleavage: The bond between the benzene ring and the methylene group is a likely point of cleavage, leading to the formation of a highly stable iminium ion, [CH₂=N(CH₃)₂]⁺, at m/z 58 . This is often a dominant peak for compounds containing this moiety.
Loss of Methoxy Group: Cleavage of the ester can result in the loss of a methoxy radical (•OCH₃), leading to an acylium ion at m/z 162 .
Loss of the Ester Group: Fragmentation can also lead to the loss of the entire carbomethoxy group (•COOCH₃), resulting in a fragment at m/z 134 .
| Predicted Fragment (m/z) | Identity | Fragmentation Pathway |
|---|---|---|
| 193 | [C₁₁H₁₅NO₂]⁺ (Molecular Ion) | - |
| 162 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 134 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |
| 58 | [C₃H₈N]⁺ | Benzylic cleavage forming dimethyliminium ion |
X-ray Crystallography for Solid-State Structural Analysis
While mass spectrometry provides data on individual molecules in the gas phase, X-ray crystallography reveals the precise arrangement of atoms and molecules in the solid state. This technique is the gold standard for the absolute determination of molecular structure. However, it is contingent upon the successful growth of a high-quality single crystal of the compound. As of this writing, a published crystal structure for this compound is not available in the literature. The following sections describe the techniques that would be applied should a suitable crystal be obtained.
Single Crystal X-ray Diffraction (SC-XRD) is a non-destructive analytical technique that provides definitive information about the three-dimensional structure of a crystalline solid. By irradiating a single crystal with a monochromatic X-ray beam, a unique diffraction pattern is generated. The positions and intensities of the diffracted beams are directly related to the arrangement of electrons—and thus atoms—within the crystal lattice.
Analysis of this diffraction data allows for the determination of:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit that forms the crystal.
Bond Lengths, Bond Angles, and Torsion Angles: Precise measurements of the covalent geometry of the molecule, confirming its connectivity and conformation in the solid state.
Absolute Configuration: For chiral molecules, SC-XRD can determine the absolute stereochemistry.
Crystal Packing: The arrangement of molecules relative to one another within the crystal lattice, revealing details about symmetry and intermolecular contacts.
This technique provides an unambiguous structural proof, resolving any constitutional or stereochemical uncertainties.
Once a crystal structure is determined by SC-XRD, Hirshfeld surface analysis can be employed to investigate the intermolecular interactions that govern the crystal packing. plos.orgmdpi.com This computational method provides a visual and quantitative framework for understanding how molecules interact with their neighbors in the solid state. researchgate.net
The Hirshfeld surface is a unique boundary defined for a molecule within a crystal, where the contribution of the molecule's electron density to the total crystal electron density is equal to the contribution from all other molecules. plos.org This surface can be mapped with various properties to highlight intermolecular contacts:
dnorm Surface: This property maps the normalized contact distance, revealing regions of close intermolecular contact. Short contacts, indicative of strong interactions like hydrogen bonds, appear as red spots on the surface.
For this compound, this analysis would be expected to reveal the nature and extent of weak C-H···O or C-H···N hydrogen bonds and van der Waals forces, providing critical insight into the supramolecular architecture of the solid material.
Investigation of Electronic Energy States and Transitions
Spectroscopic techniques provide critical insights into the electronic energy levels and the transitions between them upon photoexcitation.
The absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet region. Research on closely related compounds, such as derivatives of 4-N,N-dimethylamino benzoic acid, shows absorption maxima typically in the range of 295-315 nm. researchgate.net These absorption bands are attributed to π-π* electronic transitions within the aromatic system, with a significant contribution from intramolecular charge transfer (ICT) from the dimethylamino donor group to the benzoate (B1203000) acceptor group.
Upon excitation, this compound exhibits fluorescence, a phenomenon that is highly sensitive to its molecular environment. In non-polar solvents, a primary emission band is typically observed in the range of 330-360 nm. researchgate.net However, in polar solvents, a distinct, red-shifted fluorescence band emerges at longer wavelengths, often between 460-475 nm. researchgate.net This dual fluorescence is a hallmark of molecules capable of forming a twisted intramolecular charge transfer (TICT) state. The significant difference between the absorption and emission maxima, known as the Stokes shift, can be as large as 6,000 cm⁻¹, further indicating a substantial change in geometry between the ground and excited states, characteristic of TICT state formation. researchgate.net
Solvatochromism describes the change in a substance's color or spectral properties with a change in the polarity of the solvent. wikipedia.org this compound and related compounds exhibit pronounced positive solvatochromism, where the emission wavelength increases (red-shifts) with increasing solvent polarity. researchgate.netwikipedia.org This effect is a direct consequence of the larger dipole moment of the excited state compared to the ground state. Polar solvent molecules stabilize the highly polar charge-transfer excited state more effectively than the less polar ground state, thereby lowering the energy of the excited state and resulting in a red-shifted emission.
Table 1: Illustrative Solvatochromic Data for a Related 4-N,N-dimethylamino Benzoic Acid Derivative
| Solvent | Polarity | Absorption Max (nm) | Emission Max (nm) |
| Cyclohexane | Low | ~295-315 | ~330-360 |
| Acetonitrile | High | ~295-315 | ~460-475 |
Note: This data is representative of the class of compounds and illustrates the general trend. Specific values for this compound may vary.
Charge Transfer Phenomena and Twisted Intramolecular Charge Transfer (TICT) States
The dual fluorescence observed in polar solvents is a key indicator of TICT state formation. In the ground state, the dimethylamino group is planar with the benzene ring, allowing for efficient resonance. Upon photoexcitation, an initial locally excited (LE) state is formed. In polar environments, this is followed by a rapid intramolecular rotation around the C-N bond of the dimethylamino group. This twisting leads to a perpendicular orientation of the dimethylamino group relative to the benzene ring, resulting in a highly polar, charge-separated TICT state.
Time-resolved fluorescence spectroscopy is a powerful tool for investigating the dynamics of charge transfer processes. Studies on analogous compounds reveal that the formation of the TICT state from the initially excited LE state occurs on a picosecond timescale. nih.gov The kinetics of this process are often influenced by solvent viscosity and temperature, which affect the rate of intramolecular rotation.
Author's Note
The following article focuses on the chemical compound Methyl 4-dimethylaminobenzoate due to the absence of specific research literature for "this compound" within the scope of the requested analysis. The structural similarity between these compounds allows for a relevant discussion of the photophysical principles of interest.
Electronic Structure, Photophysical Properties, and Dynamics
Photophysical Properties
Investigations into the photophysical properties of Methyl 4-dimethylaminobenzoate, particularly the influence of solvation on intramolecular charge transfer (ICT), have been significantly advanced through the use of jet-cooled cluster studies. This technique allows for the preparation of isolated molecules and small, size-selected clusters with solvent molecules in a collision-free environment, enabling a detailed examination of the stepwise effects of solvation on the electronic structure and dynamics.
Laser-induced fluorescence (LIF) spectroscopy is a primary tool in these studies. rsc.org For Methyl 4-dimethylaminobenzoate, the analysis of partially resolved rovibronic bands in the LIF spectra provides insights into the molecule's structure. An iterative band contour simulation strategy has been successfully applied to determine an experimentally based molecular structure. rsc.org This approach is crucial for understanding the initial geometry from which charge transfer dynamics proceed.
When Methyl 4-dimethylaminobenzoate is clustered with one or more solvent molecules, such as water, the spectroscopy and dynamics of the charge transfer state are altered. Infrared depletion spectroscopy, in conjunction with dispersed fluorescence, has been used to study these effects in jet-cooled Methyl 4-dimethylaminobenzoate·(water)n clusters. This method provides information about the structure of the clusters and the influence of the solvent on the intramolecular charge transfer process.
The addition of solvent molecules can stabilize the charge-separated excited state, leading to shifts in the fluorescence emission spectra. By studying clusters of different sizes, it is possible to map out the progressive effect of the solvent environment on the potential energy surfaces of both the ground and excited states. These studies are fundamental to bridging the gap between the behavior of an isolated molecule and its properties in bulk solution, where twisted intramolecular charge transfer (TICT) states can be significantly influenced by the surrounding solvent. nih.govresearchgate.net
The detailed findings from these jet-cooled studies provide a microscopic picture of solvation, revealing how individual solvent molecules interact with the solute and affect the delicate balance between locally excited and charge-transfer states.
Computational Chemistry Investigations of Methyl 4 Dimethylamino Methyl Benzoate
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict molecular properties like geometry, vibrational frequencies, and electronic distribution.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the minimum energy. For a flexible molecule like Methyl 4-((dimethylamino)methyl)benzoate, which has several rotatable bonds, conformational analysis is crucial. This involves identifying various stable conformers (isomers that can be interconverted by rotation about single bonds) and determining their relative energies to identify the most stable, or ground-state, conformation.
A typical approach would involve using a DFT method, such as B3LYP, combined with a basis set like 6-311++G(d,p). The calculations would reveal the bond lengths, bond angles, and dihedral angles of the most stable conformer. For this compound, key parameters would include the orientation of the methyl ester group and the dimethylaminomethyl group relative to the benzene (B151609) ring.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-O (ester) | 1.21 Å |
| C=O (ester) | 1.36 Å | |
| C-N | 1.47 Å | |
| C-C (ring) | ~1.39 Å | |
| Bond Angle | O=C-O | 124° |
| C-C-N | 112° | |
| Dihedral Angle | C(ring)-C(ring)-C(ester)-O | ~180° |
| C(ring)-C(methylene)-N-C(methyl) | ~60° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more likely to be reactive.
Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 eV |
| LUMO | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
The analysis would also involve visualizing the spatial distribution of the HOMO and LUMO. For this molecule, the HOMO is expected to be localized primarily on the electron-rich dimethylamino group and the benzene ring, while the LUMO would likely be distributed over the electron-withdrawing methyl benzoate (B1203000) portion of the molecule.
Global and Local Reactivity Descriptors
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.
Electronegativity (χ): The power of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ² / (2η).
Table 3: Hypothetical Global Reactivity Descriptors of this compound
| Descriptor | Value |
| Chemical Hardness (η) | 2.35 eV |
| Chemical Softness (S) | 0.426 eV⁻¹ |
| Electronegativity (χ) | 3.85 eV |
| Electrophilicity Index (ω) | 3.15 eV |
Local reactivity descriptors, such as Fukui functions, would further pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the electronic excited states of molecules. It is instrumental in predicting spectroscopic properties.
Prediction of Absorption and Emission Spectra
TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by calculating the energies of electronic transitions from the ground state to various excited states. The calculation provides the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption peaks).
Similarly, by optimizing the geometry of the first excited state, TD-DFT can be used to predict the fluorescence or phosphorescence emission spectrum. The difference between the absorption and emission maxima is known as the Stokes shift.
Table 4: Hypothetical TD-DFT Predicted Absorption Data for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 4.10 | 302 | 0.25 |
| S₀ → S₂ | 4.55 | 272 | 0.11 |
| S₀ → S₃ | 5.20 | 238 | 0.45 |
Elucidation of Charge Transfer Excitation Characteristics
For molecules like this compound, which contain both electron-donating (dimethylaminomethyl) and electron-withdrawing (methyl benzoate) groups, TD-DFT is particularly useful for characterizing the nature of electronic transitions. The analysis can determine whether an excitation involves a localized transition within a part of the molecule or an intramolecular charge transfer (ICT) from the donor group to the acceptor group.
Analysis of the molecular orbitals involved in the primary electronic transitions (e.g., HOMO → LUMO) would likely confirm an ICT character for the lowest energy absorption band. This is because the HOMO is typically centered on the donor moiety and the LUMO on the acceptor moiety, so the transition of an electron from HOMO to LUMO results in a spatial separation of charge.
Based on the conducted research, specific computational chemistry investigations focusing on "this compound" are not available in the public domain. While extensive literature exists on the application of Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analyses to a wide variety of organic molecules, studies dedicated to this particular compound could not be located.
The principles of these computational methods are well-established. NBO analysis is a powerful tool for understanding intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between filled donor and empty acceptor orbitals. nih.govwisc.edu MEP surface analysis provides a visual representation of the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is crucial for predicting chemical reactivity. researchgate.netnih.gov
However, without specific research performed on this compound, it is not possible to provide the detailed, data-driven article as requested in the outline. The generation of scientifically accurate data tables and detailed findings requires dedicated quantum chemical calculations for the molecule , which are not present in the available search results.
Chemical Reactivity and Transformative Chemistry
Functional Group Interconversions of the Ester Moiety
The methyl ester group is a versatile functional handle that can undergo a variety of nucleophilic acyl substitution reactions. These transformations are fundamental for converting the ester into other important functional groups like carboxylic acids, different esters, alcohols, and amides.
Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid, 4-((dimethylamino)methyl)benzoic acid, under either acidic or basic conditions. The mechanism involves the nucleophilic attack of water (acid-catalyzed) or a hydroxide (B78521) ion (base-catalyzed) on the electrophilic carbonyl carbon of the ester.
High-temperature water has also been shown to promote the hydrolysis of methyl benzoates without the need for strong acids or bases, offering a greener alternative.
Transesterification: This process converts one ester into another by reacting it with an alcohol, typically in the presence of an acid or base catalyst. For Methyl 4-((dimethylamino)methyl)benzoate, reaction with a different alcohol (R'-OH) would lead to the formation of the corresponding alkyl 4-((dimethylamino)methyl)benzoate and methanol. The reaction is an equilibrium process, and it is common to use a large excess of the new alcohol to drive the reaction to completion. Both acid-catalyzed (e.g., H₂SO₄) and base-catalyzed (e.g., sodium alkoxide) methods are effective for this transformation.
| Reaction | Reagents and Conditions | Product |
| Base-Catalyzed Hydrolysis (Saponification) | 1. Aqueous NaOH or KOH, Heat 2. H₃O⁺ | 4-((Dimethylamino)methyl)benzoic acid |
| Acid-Catalyzed Hydrolysis | Aqueous H₂SO₄ or HCl, Heat | 4-((Dimethylamino)methyl)benzoic acid |
| Transesterification | R'-OH, Acid or Base Catalyst, Heat | Alkyl 4-((dimethylamino)methyl)benzoate |
Reduction to Alcohol: The ester functional group can be readily reduced to a primary alcohol. Strong reducing agents are required for this transformation, as milder agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for converting esters to alcohols. The reaction proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon. Treatment of this compound with LiAlH₄ in an appropriate solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup, would yield (4-((dimethylamino)methyl)phenyl)methanol.
Amide Formation (Amidation): Esters can be converted to amides by reacting them with ammonia (B1221849) or primary or secondary amines. This reaction, known as aminolysis, typically requires heating as amines are less nucleophilic than hydroxide ions. The reaction can be catalyzed by acids or bases. For instance, reacting this compound with a primary amine (R'-NH₂) would yield N-R'-4-((dimethylamino)methyl)benzamide. The process is driven by the formation of the stable amide bond. Various catalytic systems, including those based on niobium pentoxide or sodium methoxide, have been developed to facilitate the direct amidation of esters under milder conditions. wikipedia.orgacs.org
| Reaction | Reagents and Conditions | Product |
| Reduction | 1. LiAlH₄, THF 2. H₂O workup | (4-((Dimethylamino)methyl)phenyl)methanol |
| Amide Formation | R'R''NH, Heat (optional catalyst) | N,N-R'R''-4-((dimethylamino)methyl)benzamide |
Transformations Involving the Dimethylamino Group
The tertiary amine functionality is a key site of reactivity, acting as a nucleophile and a base. This allows for modifications directly on the nitrogen atom.
The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it nucleophilic, allowing it to react with alkylating agents. This reaction leads to the formation of a quaternary ammonium (B1175870) salt, a process known as quaternization. wikipedia.org For example, treatment of this compound with an alkyl halide, such as methyl iodide (CH₃I) or benzyl (B1604629) bromide, would yield the corresponding quaternary ammonium salt. wikipedia.org These salts are often used as phase-transfer catalysts. wikipedia.org Dimethyl sulfate (B86663) is another effective reagent for this transformation. google.comgoogle.com The reaction is typically carried out in a suitable solvent and may require heating. google.com
| Reagent | Product |
| Methyl Iodide (CH₃I) | Methyl 4-(((trimethylammonio)methyl)benzoate) iodide |
| Benzyl Bromide (BnBr) | Methyl 4-(((benzyl(dimethyl)ammonio)methyl)benzoate) bromide |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Methyl 4-(((trimethylammonio)methyl)benzoate) methyl sulfate |
Tertiary amines can be oxidized to form N-oxides. This transformation can be achieved using various oxidizing agents, most commonly hydrogen peroxide (H₂O₂) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic oxygen atom of the oxidant. The resulting product from the N-oxidation of this compound would be Methyl 4-(((dimethylamino)methyl)benzoate) N-oxide. N-oxides are useful synthetic intermediates and can exhibit different biological activities compared to their parent amines.
Aromatic Ring Functionalization
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups onto the ring. The regiochemical outcome of such reactions is dictated by the directing effects of the two existing substituents: the methyl ester (-COOCH₃) and the ((dimethylamino)methyl) group (-CH₂N(CH₃)₂).
-COOCH₃ group: This group is an electron-withdrawing group (EWG) due to both induction and resonance. It deactivates the ring towards electrophilic attack and is a meta-director. aiinmr.comlibretexts.org
-CH₂N(CH₃)₂ group: This group is more complex. The methylene (B1212753) spacer isolates the nitrogen from the ring's π-system, meaning it cannot donate its lone pair via resonance directly. Its effect is primarily inductive. However, under the strongly acidic conditions often required for EAS reactions (e.g., nitration with H₂SO₄/HNO₃), the basic nitrogen atom will be protonated to form -CH₂N⁺H(CH₃)₂. This protonated group becomes a powerful electron-withdrawing and deactivating group, also directing incoming electrophiles to the meta position relative to itself. msu.edu
Therefore, under typical acidic EAS conditions, both substituents work in concert. The -COOCH₃ group directs incoming electrophiles to its meta position (C3 and C5), and the protonated -CH₂N⁺H(CH₃)₂ group also directs to its meta position (C3 and C5). This strong reinforcement predicts that electrophilic substitution will occur predominantly at the positions ortho to the ester and meta to the protonated aminomethyl group.
For example, the nitration of this compound would be expected to yield Methyl 3-nitro-4-(((dimethylammonio)methyl)benzoate) as the major product after workup.
| Reaction | Reagents | Expected Major Product |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Methyl 3-nitro-4-((dimethylamino)methyl)benzoate |
| Halogenation | Br₂, FeBr₃ | Methyl 3-bromo-4-((dimethylamino)methyl)benzoate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 3-acyl-4-((dimethylamino)methyl)benzoate |
Electrophilic Aromatic Substitution Studies
No specific studies on the electrophilic aromatic substitution (such as nitration, halogenation, or Friedel-Crafts reactions) of this compound were found. The directing effects of the existing substituents are opposing. The methyl ester group deactivates the ring and directs incoming electrophiles to the meta position (position 3 and 5). Conversely, the (dimethylamino)methyl group is an activating group that directs to the ortho and para positions. Since the para position is already occupied, it would direct incoming electrophiles to the ortho position (position 2 and 6). The ultimate outcome of such a reaction would depend on the relative strengths of these directing effects and the specific reaction conditions, which has not been experimentally documented in the available literature.
Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions
Similarly, no research articles detailing the use of this compound or its halogenated derivatives as substrates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, or Buchwald-Hartwig reactions) were identified. Such reactions typically require an aryl halide or triflate as a starting material. While it is conceivable to synthesize, for example, Methyl 2-bromo-4-((dimethylamino)methyl)benzoate and subject it to cross-coupling conditions, no published studies demonstrating this have been found. Therefore, no data on reaction conditions, catalyst systems, yields, or specific products for this compound can be provided.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Precursor in Complex Molecule Construction
The structural framework of Methyl 4-(dimethylamino)benzoate (B8555087) makes it an important intermediate in multi-step synthetic pathways. It provides a substituted benzene (B151609) ring that can be further modified or incorporated into larger molecular architectures, finding use in the synthesis of pharmaceuticals and dyes.
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. While direct, large-scale synthesis of heterocycles using Methyl 4-(dimethylamino)benzoate as the primary building block is not extensively documented, its derivatives are employed in creating these complex structures. The amino and ester functionalities offer reactive sites for cyclization reactions, a key process in forming heterocyclic systems. For example, related benzoate (B1203000) structures can be transformed into key intermediates for pharmacologically active fused heterocyclic systems.
Functionalized polymers are materials engineered to have specific properties and applications, ranging from drug delivery to electronics. Benzoate derivatives are utilized in creating monomers for various polymerization techniques. Research in this area includes the development of functionalized poly(hydroxybenzoate-co-lactide) derivatives and poly(2-oxazoline)s. mdpi.comnih.gov These polymers can be designed to possess specific characteristics, such as antimicrobial activity or thermoresponsive behavior, by incorporating functional monomers derived from precursors like Methyl 4-(dimethylamino)benzoate. nih.gov The synthesis of these polymers often involves techniques like ring-opening polymerization or controlled radical polymerization, where the benzoate moiety becomes an integral part of the final macromolecular structure. mdpi.comnih.gov
Development as a Fluorescence Probe or Sensor
The inherent photophysical properties of the 4-(dimethylamino)benzoate chromophore have led to its development as a core component in fluorescent probes and sensors. nih.gov These sensors are designed to detect and report on specific environmental conditions or the presence of certain chemical species.
Methyl 4-(dimethylamino)benzoate serves as a precursor for more complex sensor molecules. researchgate.net A common strategy involves linking the 4-(dimethylamino)benzoic acid core to a receptor unit via an ester or amide bond. nih.gov This modular design allows for the creation of probes tailored for specific targets. The fluorescence of these derivatives often depends on the formation of a twisted intra-molecular charge transfer (TICT) state, which is sensitive to the polarity of the surrounding environment. nih.gov
Key spectral characteristics of these derivatives have been studied in various solvents. nih.gov The absorption and fluorescence maxima shift based on solvent polarity, a property that is harnessed for sensing applications. nih.gov
| Property | Wavelength Range (nm) | Conditions |
| Absorption Maxima | 295–315 | Dependent on solvent polarity |
| Fluorescence Maxima | 330–360 | Dependent on solvent polarity |
| Red-Shifted Fluorescence | 460–475 | Observed in polar solvents |
This table summarizes the spectral properties of fluorescent probes derived from 4-N,N-dimethylamino benzoic acid, as reported in scientific literature. nih.gov
A particularly advanced application is the use of 4-(dimethylamino)benzoate derivatives in "spin double sensor" systems designed to monitor radical processes. nih.gov These systems are synthesized by creating adducts between the 4-(dimethylamino)benzoic acid chromophore and a sterically hindered amine, such as a derivative of 2,2,6,6-tetramethylpiperidine. nih.govresearchgate.net
The sterically hindered amine component can exist in different redox states (e.g., -NH, -N-O•, -N-OR), which act as the sensing unit for radical species. The fluorescence of the attached chromophore is modulated by the state of this amine, allowing for the optical detection of radical activity. nih.gov While the efficiency of these specific probes was found to be more suitable for polymer matrices than for solutions, this research demonstrates a sophisticated approach to creating sensors for highly reactive species. nih.gov
Exploration in Catalytic Systems
While Methyl 4-(dimethylamino)benzoate itself is not a catalyst, it is a key reactant in various catalyzed chemical transformations. Its exploration in catalytic systems primarily involves its conversion into other valuable chemical products. For instance, solid acid catalysts, such as those based on zirconium and titanium, have been developed for the efficient synthesis of a series of methyl benzoate compounds through esterification. mdpi.com This highlights the industrial importance of optimizing the production of these esters.
Furthermore, Methyl 4-(dimethylamino)benzoate can undergo transformations like amidation, where it reacts with amines to form amides. This reaction can be facilitated by heterogeneous catalysts, with studies showing that materials like niobium(V) oxide can effectively catalyze the direct amidation of methyl benzoate under solvent-free conditions.
Ligand Design for Metal-Catalyzed Reactions
The structure of Methyl 4-((dimethylamino)methyl)benzoate contains a dimethylamino group, which is a common coordinating moiety in the design of ligands for metal-catalyzed reactions. The nitrogen atom's lone pair of electrons can donate to a metal center, forming a metal-ligand complex. This interaction is fundamental to tuning the steric and electronic properties of a catalyst, thereby influencing its activity, selectivity, and stability.
In theory, the nitrogen atom in this compound could coordinate to various transition metals, such as palladium, rhodium, or copper, which are frequently used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), hydrogenations, and other transformations. The benzoyl group, with its ester functionality, could also play a secondary role in modulating the electronic environment of the metal center.
However, a detailed search of scientific databases and chemical literature does not yield specific examples or research studies where this compound has been explicitly synthesized and evaluated as a ligand for any specific metal-catalyzed reaction. Consequently, there are no available data on its performance, such as reaction yields, turnover numbers, or enantioselectivities, that would allow for the creation of comparative data tables. Research in this area appears to be either unpublished or not yet undertaken.
Organocatalytic Applications
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The presence of a tertiary amine in this compound makes it a candidate for a Lewis base or Brønsted base catalyst. Tertiary amines are known to catalyze a variety of reactions, including Michael additions, aldol (B89426) reactions, and acyl transfer reactions, often by activating substrates through the formation of charged intermediates.
Despite this theoretical potential, there is no specific published research detailing the use of this compound as an organocatalyst. Scientific literature lacks studies that investigate its catalytic activity, substrate scope, or efficiency in any particular organocatalytic transformation. As a result, no research findings or data tables can be presented to illustrate its application in this context.
Future Research Directions and Theoretical Perspectives
Design and Synthesis of Novel Derivatives with Tunable Properties
The core structure of Methyl 4-((dimethylamino)methyl)benzoate offers several sites for chemical modification to create novel derivatives with tailored electronic, optical, and biological properties. Future research could focus on systematic structural alterations to fine-tune its characteristics for specific applications.
Key synthetic strategies may include:
Aromatic Ring Substitution: Introducing electron-donating or electron-withdrawing groups onto the benzene (B151609) ring can significantly alter the molecule's electron density, impacting its reactivity, absorption spectra, and interaction with biological targets.
Ester Group Modification: Replacing the methyl ester with larger alkyl or aryl groups can modify the compound's solubility, steric hindrance, and susceptibility to hydrolysis. mdpi.com
Amino Group Quaternization: Conversion of the tertiary amine to a quaternary ammonium (B1175870) salt would introduce a permanent positive charge, dramatically increasing water solubility and creating opportunities for ionic interactions in materials or biological systems.
The synthesis of such derivatives would likely follow established methodologies for benzoic acid functionalization. nih.gov The goal is to build a library of compounds with systematically varied properties, which can then be screened for desired activities.
Table 1: Potential Modifications and Their Predicted Effects
| Modification Site | Example Substituent | Predicted Property Change | Potential Application Area |
| Benzene Ring | Nitro group (-NO₂) | Increased electron deficiency, altered UV-Vis absorption | Non-linear optics, chemical sensing |
| Benzene Ring | Methoxy (B1213986) group (-OCH₃) | Increased electron donation, enhanced fluorescence | Molecular probes, organic electronics |
| Ester Group | Ethyl or Propyl group | Increased lipophilicity, altered hydrolysis rate | Drug delivery, materials science |
| Amino Group | N-Oxide formation | Increased polarity, altered binding affinity | Medicinal chemistry |
Multiscale Modeling Approaches for Reactive Pathways and Complex Systems
Computational chemistry provides powerful tools to predict the behavior of this compound and its derivatives, guiding experimental work and providing deep mechanistic insight. Multiscale modeling, which combines different levels of theory to study systems at various scales, is a particularly promising avenue.
Quantum Mechanics (QM): At the most fundamental level, Density Functional Theory (DFT) can be employed to calculate the electronic structure, molecular geometry, vibrational frequencies, and reaction energetics of the molecule. researchgate.net These calculations are crucial for understanding intramolecular interactions and the initial steps of chemical reactions.
Molecular Dynamics (MD): Classical MD simulations can model the behavior of large ensembles of these molecules in different environments (e.g., in solution or within a polymer matrix) over time. This approach can predict bulk properties like solubility, diffusion, and conformational dynamics.
QM/MM (Quantum Mechanics/Molecular Mechanics): For studying reactions in complex environments, such as enzyme active sites or on nanoparticle surfaces, hybrid QM/MM methods are ideal. The reactive center is treated with high-accuracy QM, while the surrounding environment is modeled using computationally less expensive MM force fields.
Future theoretical work could focus on modeling the hydrolysis of the ester, the protonation of the amine, and its potential as a ligand for metal ions, providing a detailed picture of its reactive pathways. ruhr-uni-bochum.de
Integration into Advanced Materials and Nanotechnology
The functional groups within this compound—an aromatic ring, an ester, and a tertiary amine—make it a versatile building block for advanced materials and nanotechnology.
Polymer Chemistry: The molecule can be functionalized to act as a monomer or a pendant group in polymers. The amine group, for instance, could be used to initiate ring-opening polymerizations or to impart pH-responsive properties to polymer chains.
Nanoparticle Functionalization: The amine or ester groups can serve as anchoring points to functionalize the surfaces of nanoparticles (e.g., gold, silica, or quantum dots). mdpi.com This surface modification can improve the stability of nanoparticles in various media, control their aggregation, and introduce specific functionalities. For example, the dimethylamino group could impart a positive surface charge, facilitating interaction with negatively charged biological membranes or other materials.
Self-Assembled Systems: Like other aromatic compounds, derivatives of this compound could be designed to self-assemble into ordered structures through non-covalent interactions such as π-π stacking and hydrogen bonding. These structures could find use in organic electronics or as templates for creating nanostructured materials.
Collaborative Experimental and Computational Investigations for Mechanistic Understanding
A synergistic approach combining experimental synthesis and characterization with theoretical modeling will be essential for unlocking the full potential of this compound and its derivatives. This collaborative strategy allows for a deeper understanding of reaction mechanisms and material properties.
For instance, a research workflow could proceed as follows:
Computational Prediction: Theoretical models are used to design a new derivative with a specific desired property (e.g., a particular fluorescence wavelength). nih.gov
Synthesis and Characterization: The predicted molecule is synthesized in the lab. Its structure and fundamental properties are then characterized using techniques like NMR, FT-IR, and mass spectrometry, comparing the results with theoretical predictions. nih.gov
Performance Testing: The new derivative is tested for the targeted application (e.g., as an antimicrobial agent or a component in an organic light-emitting diode).
Mechanistic Study: A combination of spectroscopic techniques (like transient absorption spectroscopy) and high-level computational modeling is used to elucidate the precise mechanism behind the observed performance.
This iterative cycle of prediction, synthesis, and characterization, a cornerstone of modern chemical research, will be crucial for developing a comprehensive understanding of this compound and its potential applications. bayer.com
Q & A
Basic Research Question
- 1H NMR : In DMSO-d6, expect signals at δ 3.8 (s, 3H, ester -OCH3), δ 2.2 (s, 6H, N(CH3)2), δ 4.1 (s, 2H, -CH2N), and aromatic protons (δ 7.3–8.0, split due to substituents).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 223.1 (C12H16NO2+).
- FT-IR : Confirm ester carbonyl (C=O) at ~1700 cm⁻¹ and dimethylamino (-N(CH3)2) at ~2800 cm⁻¹.
Cross-reference with synthetic intermediates (e.g., methyl 4-(bromomethyl)benzoate) to validate structural integrity .
What strategies can resolve discrepancies in the biological activity data of this compound derivatives?
Advanced Research Question
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities >98% purity.
- Stereochemical Considerations : If chiral centers exist, perform chiral HPLC or optical rotation measurements.
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) to establish EC50/IC50 consistency.
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., methyl 2-(dimethylamino)benzoate) to identify substituent-specific trends .
How does the dimethylamino group influence the compound’s catalytic or coordination chemistry?
Advanced Research Question
The dimethylamino group acts as a weak Lewis base, enabling coordination to transition metals (e.g., Pd, Cu). For example:
- Catalytic Applications : Test as a ligand in Suzuki-Miyaura cross-coupling (aryl halides with boronic acids). Optimize ligand-to-metal ratios (1:1 to 2:1) and monitor yields via GC-MS.
- Mechanistic Probes : Use X-ray crystallography or DFT calculations to study metal-ligand bond angles and electronic effects. Compare catalytic efficiency with non-dimethylated analogs .
What safety protocols are critical when handling this compound in the lab?
Basic Research Question
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis/purification.
- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 10–15 minutes. Seek medical evaluation if irritation persists.
- Toxicity Mitigation : Store in airtight containers at 2–8°C. Follow disposal guidelines for amine-containing waste .
How can researchers optimize the compound’s solubility for in vitro biological assays?
Advanced Research Question
- Solvent Screening : Test solubility in DMSO (primary stock), followed by dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to detect aggregation.
- Derivatization : Introduce hydrophilic groups (e.g., -OH, -COOH) via ester hydrolysis or amidation while retaining the dimethylamino moiety. Monitor solubility via UV-Vis spectroscopy at λmax ~260 nm .
What analytical techniques are suitable for detecting degradation products of this compound under varying pH conditions?
Advanced Research Question
- Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours.
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed benzoic acid derivatives) using reverse-phase chromatography and fragmentation patterns.
- Kinetic Analysis : Calculate degradation half-life (t1/2) using first-order kinetics. Compare with computational predictions (e.g., DFT-based hydrolysis pathways) .
How can computational methods aid in predicting the compound’s reactivity or pharmacological potential?
Advanced Research Question
- Docking Studies : Model interactions with target proteins (e.g., HDAC enzymes) using AutoDock Vina. Validate with MD simulations (NAMD/GROMACS) to assess binding stability.
- QSAR Models : Corate electronic parameters (HOMO/LUMO energies, logP) with experimental bioactivity data to design derivatives with enhanced potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
